molecular formula C14H19NO B1289226 1-苄基-3,5-二甲基哌啶-4-酮 CAS No. 836-21-5

1-苄基-3,5-二甲基哌啶-4-酮

货号 B1289226
CAS 编号: 836-21-5
分子量: 217.31 g/mol
InChI 键: KUUYMZATYJQLLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3,5-dimethylpiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidin-4-one core, which is substituted with benzyl and methyl groups. This structural motif is common in many biologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds to 1-Benzyl-3,5-dimethylpiperidin-4-one has been described in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, is outlined, demonstrating its utility in generating potential pharmaceuticals . Another study describes the synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemistry of these compounds through NMR and XRD analyses . Additionally, the synthesis of highly crowded N-benzylpiperidones is reported, with a focus on the stereochemistry elucidated by NMR and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3,5-dimethylpiperidin-4-one has been extensively studied using NMR and XRD techniques. For example, the stereochemistry of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones was investigated, revealing that these compounds predominantly adopt a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of crowded N-benzylpiperidones was confirmed to be in a chair conformation with equatorial orientation of all substituents, as evidenced by NMR and XRD data .

Chemical Reactions Analysis

The reactivity of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium has been studied, leading to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . This demonstrates the compound's potential to undergo nucleophilic attack and form various pharmacologically interesting structures. Additionally, the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes and their spectral characterization suggests that these compounds can undergo oximination, affecting the chemical shifts and conformation of the piperidone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Benzyl-3,5-dimethylpiperidin-4-one have been inferred from their synthesis and structural analysis. For instance, the solubility, metabolic stability, and membrane permeability of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were evaluated, indicating favorable drug-like properties . The NMR and XRD studies of N-benzylated piperidin-4-ones provide insights into their conformational preferences, which are crucial for understanding their physical properties .

科学研究应用

合成和立体化学

  1. N-苄基哌啶酮的合成和立体化学:本研究侧重于合成N-苄基化的3,5-二烷基-2,6-二芳基哌啶-4-酮,包括1-苄基-3,5-二甲基哌啶-4-酮,并探索它们的立体化学。研究揭示这些化合物呈椅式构象,取代基呈赤道取向。这项工作有助于理解这类化合物的结构动力学(Dindulkar et al., 2012)

药理应用

  1. 抗结核和抗微生物药物骨架:一项关于合成双(3,5-二甲基哌啶基)-1,3,5-三嗪基-N-(苯基/苯并噻唑基)-乙酰胺,包括1-苄基-3,5-二甲基哌啶-4-酮衍生物的研究,以探究它们的抗微生物和抗分枝杆菌作用。这项研究突出了它们在治疗各种微生物感染中的潜力(Patel et al., 2012)

  2. 药理研究中的N-酰基哌啶-4-酮:探讨N-酰基r-2,c-6-双(4-甲氧基苯基)-c-3,t-3-二甲基哌啶-4-酮的药理效应,这些化合物与1-苄基-3,5-二甲基哌啶-4-酮相关。该研究包括评估它们的抗菌和抗氧化活性,表明潜在的治疗应用(Mohanraj & Ponnuswamy, 2017)

化学分析和构象研究

  1. 哌啶-4-酮的立体化学:研究1,3-二甲基哌啶-4-醇及相关化合物的对映异构体的立体化学和构象,有助于更广泛地理解类似结构的化合物的化学性质,如1-苄基-3,5-二甲基哌啶-4-酮(Casy & Jeffery, 1972)

  2. 苯甲酰胺中的构象和立体动力学:研究类似邻羟基和环未取代N,N-二烷基苯甲酰胺的构象和立体动力学,有助于理解相关分子的结构行为,包括1-苄基-3,5-二甲基哌啶-4-酮(Jennings et al., 1982)

安全和危害

The safety information for “1-Benzyl-3,5-dimethylpiperidin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624246
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethylpiperidin-4-one

CAS RN

836-21-5
Record name 1-Benzyl-3,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,5-dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-benzyl-3-methyl-4-piperidone (2.0 g, 9.8 mmol) in THF at about −78° C. under argon, was added Lithium diisopropylamide (7.35 mL, 14.7 mmol, 2 M in heptane/THF/ethylbenzene). After stirring for about 1 hour at about −78° C., iodomethane (0.73 mL, 11.8 mmol) was added. The reaction mixture was stirred for about 1 hour at about −78° C., then warmed to room temperature. Stirring was continued overnight at room temperature. The reaction was quenched with saturated ammonium chloride solution, and extracted with ethyl acetate. The organic layer was washed with water, then brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel, eluting with EtOAc/hexane (3:10) to give a yellow oil of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −78° C. solution of 1-benzyl-3-methyl-piperidin-4-one (4.06 g, 20 mmol) in anhydrous THF (20 mL) was added lithium hexamethyldisilazide (21 mL, 21 mmol of a 1.0 M solution THF). After being stirred at −78° C. for 30 min, a solution of iodomethane (1.31 mL, 21 mmol) in THF (5 mL) was added into the reaction mixture. The resultant solution was stirred at 25° C. for 2 h and quenched with water. The aqueous layer was extracted with CH2Cl2. The organic extracts were combined, washed with brine and dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude product. The crude material was purified by flash column chromatography (hexane/EtOAc) to provide 1.37 g (31.5% yield) of 1-benzyl-3,5-dimethyl-piperidin-4-one.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。